molecular formula C50H32N2 B13747789 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline

2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline

Cat. No.: B13747789
M. Wt: 660.8 g/mol
InChI Key: ARHBOHASBBCNLM-UHFFFAOYSA-N
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Description

2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoquinoline core substituted with fluorenyl and phenyl groups, which contribute to its distinct electronic and photophysical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of fluorenes are reacted with a halogenated pyridoquinoline under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinoline and fluorenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. In optoelectronic applications, its mechanism involves the absorption and emission of light, facilitated by its conjugated system, which allows for efficient electron and energy transfer .

Properties

Molecular Formula

C50H32N2

Molecular Weight

660.8 g/mol

IUPAC Name

2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline

InChI

InChI=1S/C50H32N2/c1-3-11-31(12-4-1)43-27-47(35-19-21-41-37(25-35)23-33-15-7-9-17-39(33)41)51-49-30-46-44(32-13-5-2-6-14-32)28-48(52-50(46)29-45(43)49)36-20-22-42-38(26-36)24-34-16-8-10-18-40(34)42/h1-22,25-30H,23-24H2

InChI Key

ARHBOHASBBCNLM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC6=C(C=C5C(=C4)C7=CC=CC=C7)N=C(C=C6C8=CC=CC=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1

Origin of Product

United States

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